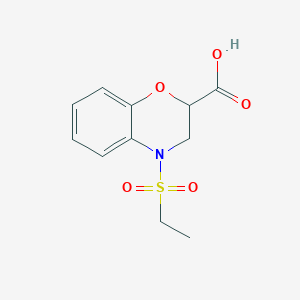

4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The closest compound I found is 4-(Ethylsulfonyl)phenylboronic acid . It’s an organosulfur compound with a sulfonyl group (O=S=O) connected to an amine group (−NH2). This group is relatively unreactive .

Synthesis Analysis

Sulfonamides, which are similar to the compound you’re interested in, can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine .Molecular Structure Analysis

The molecular structure of 4-(Ethylsulfonyl)phenylboronic acid consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For 4-(Ethylsulfonyl)phenylboronic acid, it has a molecular formula of CHBOS, an average mass of 214.046 Da, and a monoisotopic mass of 214.047104 Da .Scientific Research Applications

Antibacterial Activity

The interaction of certain derivatives of 4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine with other chemical entities has led to the synthesis of compounds with notable antibacterial activity. For instance, 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones, synthesized through the reaction of methyl esters of acylpyruvic acids with 2-amino-4-(ethylsulfonyl)phenol, exhibited significant antibacterial properties upon testing. The synthesized compounds' structures were confirmed by various spectroscopy methods, indicating a potential application in developing antibacterial agents (Gein, Rassudikhina, & Voronina, 2006).

Proton Exchange Membrane in Fuel Cells

In the realm of materials science, a novel sulfonic acid-containing benzoxazine monomer was synthesized for use as a proton exchange membrane in direct methanol fuel cells. This monomer, synthesized via Mannich reaction and acidizing reaction, showed promising results in terms of proton conductivity and methanol permeability. The cross-linked sulfonic acid-containing polybenzoxazine membrane prepared from this monomer exhibited high proton conductivity and very low methanol permeability, highlighting its potential application in enhancing fuel cell efficiency (Yao et al., 2014).

Analytical Derivatization in Chromatography

A novel sulfonate reagent synthesized for analytical derivatization in liquid chromatography demonstrated the ability to tag analytes with a fluorophore for sensitive detection. This development is significant in analytical chemistry for improving the detection and quantification of compounds in complex mixtures. The methodology offers a linear range and detection limit suitable for caproic acid determination, potentially applicable to a wide range of analytical contexts (Wu et al., 1997).

Future Directions

The future directions for research on these types of compounds could include further exploration of their synthesis, properties, and potential applications. For example, there is ongoing research into the UV degradation of PFAS, a group of environmentally persistent, toxic, and bio-accumulative organic compounds of industrial origin .

properties

IUPAC Name |

4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-2-18(15,16)12-7-10(11(13)14)17-9-6-4-3-5-8(9)12/h3-6,10H,2,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUARFQEKVJAJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate](/img/structure/B2683321.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2683324.png)